
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of cyanuric chloride with cyclopropylamine and methylamine under basic conditions can yield the desired triazine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in cyanuric chloride is replaced by amines.
Cyclization Reactions: The formation of the triazine ring involves cyclization reactions under specific conditions.
Common Reagents and Conditions:
Reagents: Cyanuric chloride, cyclopropylamine, methylamine, and bases like sodium carbonate.
Conditions: Refluxing in solvents like 1,4-dioxane or 1,2-dichloroethane.
Major Products: The primary product is this compound, with potential side products depending on reaction conditions and purity of reagents .
Applications De Recherche Scientifique
4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound’s triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C7H11ClN4 |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C7H10N4.ClH/c1-4-9-6(5-2-3-5)11-7(8)10-4;/h5H,2-3H2,1H3,(H2,8,9,10,11);1H |
Clé InChI |
UMSICUPNGCTNJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)N)C2CC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


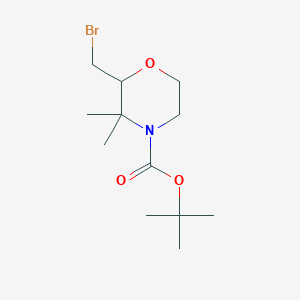

![3-Fluorobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B12938155.png)
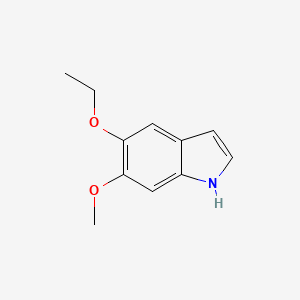
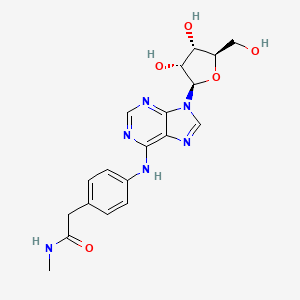
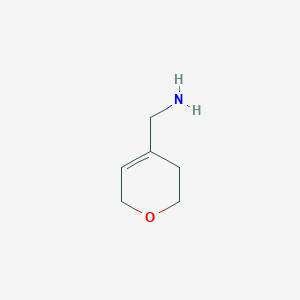
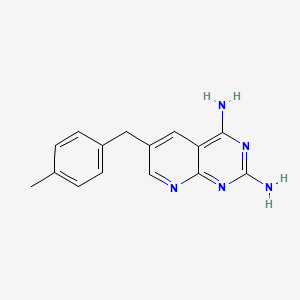
![N-[4-(1H-Indole-1-sulfonyl)phenyl]acetamide](/img/structure/B12938178.png)
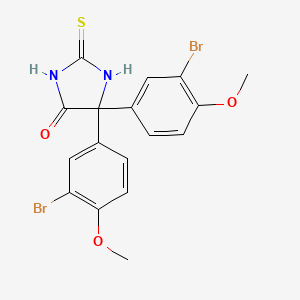
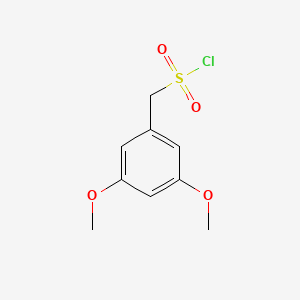
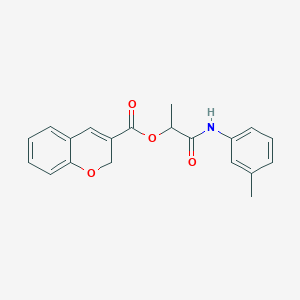
![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
![9H-Purin-2-amine, 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-9-(2-methylpropyl)-](/img/structure/B12938208.png)

